(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a piperazine ring, and a prop-2-enoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the piperazine ring and the prop-2-enoxyethyl group. The reaction conditions may vary, but common reagents include acids, bases, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate include other benzimidazole derivatives, piperazine-containing compounds, and prop-2-enoxyethyl-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
95894-12-5 |
---|---|
Molecular Formula |
C44H66N8O13 |
Molecular Weight |
915.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate |
InChI |
InChI=1S/2C18H26N4O.2C4H4O4.3H2O/c2*1-3-13-23-14-12-22-17-7-5-4-6-16(17)19-18(22)15-21-10-8-20(2)9-11-21;2*5-3(6)1-2-4(7)8;;;/h2*3-7H,1,8-15H2,2H3;2*1-2H,(H,5,6)(H,7,8);3*1H2/b;;2*2-1+;;; |
InChI Key |
MXPNHHQWMAVUFJ-VTHDTUJMSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O.O.O |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.